molecular formula C17H18FN3O3 B5627435 7-[(8-fluoro-4-hydroxyquinolin-2-yl)methyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one

7-[(8-fluoro-4-hydroxyquinolin-2-yl)methyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one

Cat. No. B5627435
M. Wt: 331.34 g/mol
InChI Key: CFHKFHNCRGQJFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Synthesis of complex quinoline derivatives often involves strategic condensation reactions, cyclization, and functionalization steps. For instance, novel quinolines with antibacterial activity were synthesized using a design that targets potent drugs for treating respiratory tract infections, demonstrating the intricate processes involved in crafting such molecules (Odagiri et al., 2013). Another approach described the synthesis of 1-oxa-3,7-diazaspiro compounds through sequential condensation and iodolactonization reactions, highlighting the diverse synthetic routes possible for creating complex molecular frameworks (Ullah et al., 2005).

Molecular Structure Analysis

Molecular structure elucidation is critical for understanding the properties and reactivity of a compound. The determination of molecular structures often employs spectroscopic methods and X-ray crystallography. For instance, studies on boron-dipyrromethene derivatives substituted with 8-hydroxyquinoline revealed insights into their molecular configurations, showing how structural nuances influence photophysical properties (Chen et al., 2011).

Chemical Reactions and Properties

The reactivity and interaction of quinoline derivatives with other molecules are pivotal for their application in various fields. Research on the cyclization of hydroxylamino-substituted quinoline, for instance, showcases the innovative methods for constructing fluorinated quinolones, which are significant in medicinal chemistry (Mochulskaya et al., 2002).

Physical Properties Analysis

The physical properties of a compound, including solubility, melting point, and crystal structure, are crucial for its practical application. The study of excited-state processes in 8-hydroxyquinoline provided insights into solvation effects and photoinduced tautomerization, highlighting the significance of physical properties in determining a compound's behavior under different conditions (Bardez et al., 1997).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards other chemical reagents, define the applications of a compound. For example, studies on the antibacterial activity of substituted 1,4-dihydro-4-oxoquinoline-3-carboxylic acids highlight how chemical modifications influence biological activity, underlining the relationship between chemical structure and function (Miyamoto et al., 1990).

Mechanism of Action

The mechanism of action of such compounds would depend on their intended use. Quinoline derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antineoplastic, and antiviral activities .

Future Directions

The future directions in the research and development of such compounds could involve the synthesis of novel quinoline derivatives with enhanced biological activities, and their potential applications in medicine and other fields .

properties

IUPAC Name

7-[(8-fluoro-4-oxo-1H-quinolin-2-yl)methyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3/c1-20-9-17(24-16(20)23)5-6-21(10-17)8-11-7-14(22)12-3-2-4-13(18)15(12)19-11/h2-4,7H,5-6,8-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHKFHNCRGQJFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CCN(C2)CC3=CC(=O)C4=C(N3)C(=CC=C4)F)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(8-Fluoro-4-hydroxyquinolin-2-YL)methyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one

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